3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
CAS No.: 1219454-06-4
Cat. No.: VC2797592
Molecular Formula: C14H7F4N3O2
Molecular Weight: 325.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219454-06-4 |
|---|---|
| Molecular Formula | C14H7F4N3O2 |
| Molecular Weight | 325.22 g/mol |
| IUPAC Name | 3-[4-[5-fluoro-2-(trifluoromethyl)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one |
| Standard InChI | InChI=1S/C14H7F4N3O2/c15-8-1-2-10(14(16,17)18)9(6-8)7-3-4-19-11(5-7)12-20-13(22)23-21-12/h1-6H,(H,20,21,22) |
| Standard InChI Key | JGBRSNZQUZGJMS-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)C2=CC(=NC=C2)C3=NOC(=O)N3)C(F)(F)F |
| Canonical SMILES | C1=CC(=C(C=C1F)C2=CC(=NC=C2)C3=NOC(=O)N3)C(F)(F)F |
Introduction
3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H- oxadiazol-5-one is a complex organic compound belonging to the oxadiazole class. It is characterized by its molecular formula C14H7F4N3O2 and molecular weight of 325.22 g/mol . This compound is of interest due to its potential applications in various fields, including pharmaceuticals, where oxadiazoles are known for their diverse biological activities.
Chemical Stability and Reactivity
The compound is sensitive to hydrolysis under acidic or basic conditions due to the presence of the oxadiazole ring. It can participate in various chemical reactions typical for oxadiazoles, including oxidation and reduction processes.
Synthesis
The synthesis of 3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H- oxadiazol-5-one typically involves multi-step organic reactions. Common synthetic routes include the use of hydrazines or other nitrogen-containing compounds to form the oxadiazole moiety. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing yield and purity.
Chemical Identifiers
| Identifier | Value |
|---|---|
| PubChem CID | 136062488 |
| InChI | InChI=1S/C14H7F4N3O2/c15-8-1-2-10(14(16,17)18)9(6-8)7-3-4-19-11(5-7)12-20-13(22)23-21-12/h1-6H,(H,20,21,22) |
| InChIKey | JGBRSNZQUZGJMS-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)C2=CC(=NC=C2)C3=NOC(=O)N3)C(F)(F)F |
Biological Activity
While specific biological activity data for this compound is limited, oxadiazoles in general exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Further research is necessary to determine the specific biological effects of 3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H- oxadiazol-5-one.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume